4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine
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Description
4,6-Bis(4-tert-butylphenoxy)pyrimidin-2-amine (BTBPPA) is an organic compound composed of a pyrimidine ring, two 4-tert-butylphenoxy groups, and an amine group. It is an important intermediate in the synthesis of other organic compounds and is widely used in the pharmaceutical and agrochemical industries. It is also used as a starting material for the synthesis of heterocyclic compounds, dyes, and other organic compounds. BTBPPA has been extensively studied in recent years due to its potential applications in various fields such as medicinal chemistry and biochemistry.
Scientific Research Applications
Antioxidant in Polymer Stabilization
DTBP has demonstrated remarkable antioxidant performance in stabilizing carbon-chain polymers such as polypropylene and isoprene rubber . Its sterically hindered structure allows it to scavenge free radicals effectively, preventing oxidative degradation during aging processes. This property makes it valuable in the plastics and rubber industry.
Anti-Inflammatory Agent
Recent studies have explored DTBP’s anti-inflammatory potential. For instance, it has shown a slight anti-inflammatory effect by modulating the expression of genes related to inflammation . Further research in this area could reveal its therapeutic applications.
properties
IUPAC Name |
4,6-bis(4-tert-butylphenoxy)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-23(2,3)16-7-11-18(12-8-16)28-20-15-21(27-22(25)26-20)29-19-13-9-17(10-14-19)24(4,5)6/h7-15H,1-6H3,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDFLXAGHJMLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC(=NC(=N2)N)OC3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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